molecular formula C11H15NO2 B8778100 phenyl N-butylcarbamate CAS No. 3898-47-3

phenyl N-butylcarbamate

Cat. No.: B8778100
CAS No.: 3898-47-3
M. Wt: 193.24 g/mol
InChI Key: ICGNCPZDLALZBU-UHFFFAOYSA-N
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Description

Allgemeiner Überblick über die Carbamat-Funktionsgruppe: Struktur, Resonanz und inhärente Stabilität

Die Carbamat-Funktionsgruppe, strukturell ein Hybrid aus Amid und Ester, ist ein wesentliches Motiv in der organischen Chemie. nih.govnih.gov Ihre Grundstruktur besteht aus einer Carbonylgruppe (C=O), die sowohl an eine Aminogruppe (NRR') als auch an eine Alkoxy- oder Aryloxygruppe (OR'') gebunden ist. Diese einzigartige Anordnung verleiht Carbamaten eine bemerkenswerte chemische Stabilität, die hauptsächlich auf Resonanzstabilisierung zurückzuführen ist. nih.govmetu.edu.tr

Die Delokalisierung der freien Elektronenpaare des Stickstoff- und Sauerstoffatoms in die Carbonylgruppe führt zu mehreren Resonanzstrukturen. nih.govnih.gov Diese Resonanz verleiht der C-N-Bindung einen partiellen Doppelbindungscharakter, was die freie Rotation um diese Bindung einschränkt und zu einer planaren Konformation der Carbamatgruppe führt. nih.govacs.org Die Rotationsbarriere der C-N-Bindung in Carbamaten ist jedoch aufgrund sterischer und elektronischer Störungen durch das zusätzliche Sauerstoffatom um etwa 3-4 kcal/mol niedriger als bei analogen Amiden. nih.govacs.org

Die Stabilität von Carbamaten wird auch durch ihre Fähigkeit beeinflusst, als Wasserstoffbrücken-Donoren und -Akzeptoren zu fungieren, was inter- und intramolekulare Wechselwirkungen ermöglicht. nih.govnih.gov Die Polarität von Molekülen, die ein Carbamat enthalten, kann durch Modifikation der an den Stickstoff- und Sauerstoffatomen gebundenen Alkyl- oder Arylgruppen gezielt gesteuert werden. metu.edu.tr

Akademische Bedeutung von Arylcarbamaten in der zeitgenössischen chemischen Forschung

Arylcarbamate, bei denen die Carbamatgruppe an einen aromatischen Ring gebunden ist, haben in der modernen chemischen Forschung große Bedeutung erlangt. Sie dienen als vielseitige Zwischenprodukte in der organischen Synthese und sind Schlüsselkomponenten in vielen pharmazeutisch aktiven Verbindungen und Agrochemikalien. nih.govontosight.aiontosight.ai

In der organischen Synthese werden Arylcarbamate häufig als Schutzgruppen für Amine verwendet, wobei die tert-Butyloxycarbonyl- (Boc) und die Benzyloxycarbonyl- (Cbz) Gruppen prominente Beispiele sind. metu.edu.tr Darüber hinaus ermöglichen Palladium-katalysierte Kreuzkupplungsreaktionen die effiziente Synthese von N-Arylcarbamaten aus Arylhalogeniden oder -triflaten. smolecule.commit.edu Neuere Forschungen konzentrieren sich auf metallfreie Synthesemethoden, die unter milden Bedingungen ablaufen und eine nachhaltige Alternative darstellen. nih.govscispace.com

Die Fähigkeit von Arylcarbamaten, als Vorläufer für Isocyanate zu dienen, ist ein weiterer wichtiger Aspekt ihrer Nützlichkeit. smolecule.com Ihre Anwendung erstreckt sich auch auf die Materialwissenschaft, wo sie beispielsweise in der Herstellung von Polyurethanen eine Rolle spielen. metu.edu.tr

Forschungsschwerpunkt auf Phenyl-N-butylcarbamat innerhalb der breiteren Carbamatklasse

Phenyl-N-butylcarbamat, eine spezifische Verbindung innerhalb der Arylcarbamat-Klasse, dient als Modellsystem für das Studium von Reaktionsmechanismen und die Entwicklung neuer synthetischer Methoden. Jüngste Studien haben sich beispielsweise mit der kontinuierlichen Synthese von Phenyl-N-butylcarbamat aus Anilin, Butylbromid und Kohlendioxid unter Verwendung einer organischen Base beschäftigt. nih.gov

Darüber hinaus wird die Hemmung von Enzymen wie der Butyrylcholinesterase durch ortho-substituierte Phenyl-N-butylcarbamate untersucht, um die chemischen Eigenschaften zu bestimmen, die zu einer selektiven Hemmung führen. acs.org Die Analyse der Konformation und der Wasserstoffbrückenbindungen in Amylose-tris(n-butylcarbamat) liefert Einblicke in die strukturellen Eigenschaften von Polymeren, die diese funktionelle Gruppe enthalten. researchgate.net

Physikalisch-chemische Eigenschaften von Phenyl-N-butylcarbamat

EigenschaftWert
Molekülformel C₁₁H₁₅NO₂
Molekulargewicht 193.24 g/mol
Siedepunkt 270.5°C bei 760 mmHg
Flammpunkt 117.4°C
Dichte 1.042 g/cm³

Quelle: alfa-chemistry.com

Tabelle der in diesem Artikel erwähnten Verbindungen

Verbindungsname
Phenyl-N-butylcarbamat
Anilin
Butylbromid
Kohlendioxid
tert-Butyloxycarbonyl (Boc)
Benzyloxycarbonyl (Cbz)
Amylose-tris(n-butylcarbamat)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3898-47-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

phenyl N-butylcarbamate

InChI

InChI=1S/C11H15NO2/c1-2-3-9-12-11(13)14-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13)

InChI Key

ICGNCPZDLALZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Phenyl N Butylcarbamate

Established and Emerging Synthetic Routes for Aryl N-Alkylcarbamates

The synthesis of aryl N-alkylcarbamates, a class of compounds to which phenyl N-butylcarbamate belongs, has evolved significantly. Historically, production often relied on hazardous reagents like phosgene (B1210022) and its derivatives. mdpi.com However, contemporary chemical synthesis prioritizes greener and safer pathways. Emerging routes focus on utilizing less toxic starting materials, improving atom economy, and employing catalytic systems to enhance efficiency and selectivity. mdpi.comionike.com These modern approaches include methods based on carbon dioxide fixation, transcarbamoylation reactions, and the use of organic carbonates, which are generally considered more environmentally benign alternatives to traditional phosgenation. mdpi.comresearchgate.netgoogle.com

The development of non-phosgene routes is a cornerstone of modern carbamate (B1207046) synthesis, driven by the need to eliminate toxic and corrosive reagents. These methods provide safer and more sustainable alternatives for producing this compound and related compounds.

The utilization of carbon dioxide (CO₂) as a C1 building block is a highly attractive green chemistry approach for carbamate synthesis. researchgate.netuantwerpen.be This method avoids toxic inputs while valorizing an abundant greenhouse gas. One prominent strategy involves the reaction of an amine, an alkyl halide, and CO₂ in the presence of a base.

A continuous-flow methodology for synthesizing N-phenyl butylcarbamate from aniline (B41778), butyl bromide, and CO₂ has been developed, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. nih.gov The reaction proceeds through the formation of a carbamic acid intermediate from aniline and CO₂, which is then alkylated by butyl bromide to yield the final product. nih.govacs.org Researchers investigated the effects of temperature and pressure on this conversion, finding optimal conditions to maximize yield while minimizing the formation of the N-butylaniline byproduct. nih.gov

Table 1: Effect of Temperature and Pressure on the Continuous Synthesis of N-Phenyl Butylcarbamate nih.gov

EntryTemperature (°C)Pressure (bar)Conversion (%)*
1608072
2708086
3808087
4706081
57010086

*Conditions: 4.3 mmol aniline, 2.0 equiv DBU, 2.0 equiv butyl bromide in 5 mL MeCN. Determined by GC-MS analysis.

Other catalytic systems, such as those using cerium oxide (CeO₂) and 2-cyanopyridine, have proven effective for the synthesis of alkyl N-arylcarbamates from CO₂, anilines, and alcohols. acs.org Similarly, zinc-based catalysts have been used to produce N-aryl carbamates from CO₂ at atmospheric pressure using Si(OMe)₄ as a reusable reactant. nih.govresearchgate.net

Transcarbamoylation is a versatile method for synthesizing carbamates by transferring a carbamoyl (B1232498) group from a donor molecule, such as urea (B33335) or another carbamate ester, to an alcohol. smolecule.comgoogle.com This approach avoids the direct use of phosgene and can be performed under relatively mild conditions.

The synthesis of this compound can be achieved through the reaction of urea with phenol (B47542) and n-butanol. A more direct route involves the reaction of phenylurea with methanol (B129727) to produce methyl N-phenyl carbamate, a closely related compound. researchgate.net This reaction can proceed without a catalyst, although basic catalysts significantly improve the yield. researchgate.net By extension, reacting phenylurea with n-butanol would be a viable pathway to this compound.

Another transcarbamoylation strategy involves reacting a pre-formed carbamate with a different alcohol. For instance, methyl N-phenylcarbamate can react with other alcohols to form new carbamates. rsc.org Tin catalysts have been shown to facilitate the transcarbamoylation of alcohols with phenyl carbamate, demonstrating broad functional-group tolerance. organic-chemistry.org Similarly, the reaction of diphenyl carbonate with n-butylamine can produce this compound. thieme-connect.com A one-pot synthesis of methyl N-phenyl carbamate from aniline, urea, and methanol has been demonstrated over KNO₃-modified zeolite HY catalysts, achieving high conversion and selectivity. researchgate.net This framework can be adapted for the synthesis of this compound by using phenol and n-butanol as substrates.

Dimethyl carbonate (DMC) is recognized as a green reagent and a safer substitute for phosgene in carbonylation reactions. unive.itiupac.org The synthesis of N-aryl carbamates via the methoxycarbonylation of anilines using DMC is a well-established non-phosgene route. iupac.orgresearchgate.net

The reaction of aniline with dimethyl carbonate in the presence of a suitable catalyst yields methyl N-phenyl carbamate. iupac.orgresearchgate.net This process can be adapted to synthesize this compound. A plausible two-step approach involves first synthesizing methyl N-phenylcarbamate from aniline and DMC, followed by a transesterification reaction with n-butanol. Alternatively, a direct reaction between aniline and a larger organic carbonate, like dibutyl carbonate, could yield the target compound. ionike.com Various catalysts, particularly lead compounds, have been shown to be highly effective for the methoxycarbonylation of aniline with DMC. iupac.org

Table 2: Methoxycarbonylation of Aniline with DMC using Various Catalysts iupac.org

CatalystAniline Conversion (%)MPC Selectivity (%)
None2100
PbO8999
Pb(OAc)₂9098
Pb₃O₄9397
ZnO15100
SnO3100
NaOAc2100

*Reaction conditions: Aniline (50 mmol), DMC (200 mmol), catalyst (0.5 mmol), 160°C, 1 h. MPC is methyl N-phenylcarbamate.

Heterogeneous catalysts, such as supported zirconia, have also been investigated for the synthesis of methyl N-phenyl carbamate from aniline and DMC, demonstrating high conversion and yield. researchgate.net

Catalytic Pathways in this compound Synthesis

Catalysis is integral to the efficiency and selectivity of modern carbamate synthesis. Both homogeneous and heterogeneous catalysts are employed to facilitate reactions under milder conditions and to direct the reaction towards the desired product, minimizing waste.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in the synthesis of aryl N-alkylcarbamates due to their high activity and selectivity at often mild temperatures.

One notable example is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov In this system, an aryl isocyanate is generated in situ, which is then trapped by the alcohol (e.g., n-butanol) to form the corresponding N-aryl carbamate. The reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃, with a suitable ligand. nih.gov

Zinc acetate (B1210297), often in combination with a ligand like 1,10-phenanthroline, serves as an effective homogeneous catalyst for synthesizing organic carbamates from CO₂, amines, and a silicon-based reagent like Si(OMe)₄. nih.govresearchgate.net The reaction proceeds through a characterized zinc carbamate complex intermediate. nih.gov

Organotin compounds, such as di-n-butyltin dialkoxides, have been reported to promote the direct synthesis of N-phenylcarbamates from CO₂, aniline, and the corresponding alcohol. For example, reacting aniline and CO₂ with n-Bu₂Sn(OBu-n)₂ would directly yield n-butyl N-phenylcarbamate. researchgate.net Copper chloride has also been used as a catalyst for synthesizing N-aryl carbamates from azidoformates and boronic acids at room temperature in a mild, open-flask procedure. acs.org

Heterogeneous Catalysis for this compound Formation

The synthesis of carbamates, including this compound, often employs heterogeneous catalysts to improve reaction efficiency, facilitate catalyst separation, and promote greener processes. One notable approach involves the use of mixed oxides derived from hydrotalcite-like precursors. For instance, Zn/Al/Ce mixed oxides have been shown to be effective and recoverable heterogeneous catalysts for the synthesis of methyl N-phenyl carbamate via dimethyl carbonate (DMC) aminolysis. researchgate.net The addition of cerium creates strong interactions within the mixed oxides, leading to high aniline conversion (95.8%) and methyl N-phenyl carbamate selectivity (81.6%). researchgate.net Similarly, Zn/Al/Pb mixed oxides have demonstrated high activity, achieving complete aniline conversion and 94% selectivity for methyl N-phenyl carbamate, surpassing many other heterogeneous catalysts. researchgate.net

Another green and efficient method utilizes nano-γ-Fe2O3 as a heterogeneous catalyst for the N-tert-butoxycarbonylation of amines in water at room temperature. scirp.org This method is applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic ones, and offers the advantage of being environmentally friendly due to the absence of acid/base and the use of water as a solvent. scirp.org

Lanthanum oxide supported on silica (B1680970) (La2O3/SiO2) has also been developed as a catalyst for the synthesis of carbamates from ureas and organic carbonates. ionike.com This solvent-free method boasts 100% atom economy and has been used to produce various carbamates in excellent yields (76–95%). ionike.com The catalyst is prepared via a deposition-precipitation method and can be reused. ionike.com

The "borrowing hydrogen" methodology, a concept in green chemistry, utilizes supported transition metal catalysts for various hydrogen transfer reactions, including the N-alkylation of amines with alcohols. rsc.org This process involves a domino sequence of dehydrogenation, condensation, and hydrogenation, where multifunctional catalysts with metal sites and acid/base sites play a key role. rsc.org

Catalyst SystemReactantsKey FeaturesReference
Zn/Al/Ce Mixed OxidesAniline, Dimethyl CarbonateHigh conversion and selectivity, recoverable catalyst. researchgate.net
Zn/Al/Pb Mixed OxidesAniline, Dimethyl CarbonateSuperior activity compared to other heterogeneous catalysts. researchgate.net
Nano-γ-Fe2O3Amines, (BOC)2OGreen, water-mediated, room temperature reaction. scirp.org
La2O3/SiO2Ureas, Organic Carbonates100% atom economy, solvent-free, reusable catalyst. ionike.com
Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact and enhance safety. A primary focus is the replacement of hazardous reagents. Traditional carbamate synthesis often relied on toxic phosgene and isocyanates. nih.govacs.org Modern methods aim to avoid these by using safer alternatives like carbon dioxide (CO2) or organic carbonates. ionike.comnih.govacs.org

The direct utilization of CO2 as a C1 source is a cornerstone of green carbamate synthesis. nih.govacs.org This approach is advantageous due to CO2's abundance, low cost, non-toxicity, and renewability. acs.org Syntheses using CO2, amines, and alkyl halides in the presence of a base represent a significant step towards more sustainable processes. nih.govacs.org

Atom economy is another key principle, and reactions designed to maximize it are highly desirable. The synthesis of carbamates from ureas and organic carbonates using a La2O3/SiO2 catalyst is an excellent example, achieving 100% atom economy. ionike.com

The use of environmentally benign solvents, or the elimination of solvents altogether, is also a critical aspect. The nano-γ-Fe2O3 catalyzed N-tert-butoxycarbonylation of amines in water is a prime illustration of a green solvent choice. scirp.org Solvent-free conditions, as seen in the La2O3/SiO2 catalyzed reaction, further enhance the green credentials of a synthetic route. ionike.com

Furthermore, the use of reusable heterogeneous catalysts aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.netscirp.orgionike.com The development of such catalytic systems is a continuous effort in the field. rsc.org

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic protocols. In the synthesis from CO2, amines, and alkyl halides, the reaction is believed to proceed through the formation of an ionic intermediate. nih.govacs.org The presence of a strong, non-nucleophilic base is critical to accelerate the reaction and stabilize the carbamate anion. nih.govacs.org A proposed mechanism suggests that a sizable volumetric excess of CO2 can accelerate the formation of the desired carbamate over N-alkylated byproducts. acs.org It is hypothesized that the substrate initially reacts with the alkylating agent to form a secondary amine, which then reacts with CO2 to form an undesired byproduct. acs.org

In the synthesis of methyl N-phenylcarbamate from aniline and dimethyl carbonate using a ZrO2/SiO2 catalyst, the reaction mechanism has also been investigated. researchgate.net When using lead-based catalysts like Pb(OCH3)2, an addition-elimination mechanism has been proposed. The catalyst is thought to activate the methanol, which facilitates the transformation of an intermediate like phenyl urea. sciengine.com The geometric barrier of the benzene (B151609) ring unit in aniline can suppress the combination of the catalyst complex with the nitrogen atom, favoring the production of the desired carbamate. sciengine.com

For the synthesis of carbamates from ureas and organic carbonates, the reaction mechanism is currently under investigation. ionike.com The basic hydrolysis of phenyloxycarbonyl (Phoc) carbamates derived from primary amines is proposed to occur via an E1cb-type mechanism, which involves the in-situ formation of an isocyanate intermediate. acs.org This isocyanate can then be hydrolyzed to the amine or trapped by another amine to form a urea byproduct. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

Optimizing reaction parameters is essential for maximizing the yield and selectivity of this compound. Key parameters that are frequently adjusted include temperature, pressure, catalyst choice, and reactant stoichiometry.

In the continuous flow synthesis of N-phenyl butylcarbamate from aniline, butyl bromide, and CO2, the CO2 flow rate was found to significantly influence the conversion and byproduct formation. nih.gov Increasing the CO2 flow rate from 1.5 mL/min to 3.6 mL/min raised the conversion from 58% to 78%. A further increase to 6.0 mL/min favorably decreased the amount of the N-butylaniline byproduct. nih.gov

Temperature and pressure also play a crucial role. In the same continuous flow system, it was observed that lowering the temperature from 70 °C to 60 °C decreased the conversion by nearly 15%. Conversely, raising the temperature to 80 °C favored the formation of the N-alkylated byproduct. nih.gov

The choice of base is another critical factor. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective, while other bases like triethylamine (B128534) and N,N-diisopropylethylamine resulted in no conversion. nih.gov The selection of the alkylating agent also impacts the reaction. nih.gov

For the synthesis of methyl N-phenyl carbamate using a Zn/Al/Ce mixed oxide catalyst, the amount of cerium in the catalyst was optimized. A 2.5% cerium content resulted in high aniline conversion (95.8%) and methyl N-phenyl carbamate selectivity (81.6%). researchgate.net

Table of Optimized Reaction Parameters for N-Phenyl Butylcarbamate Synthesis

Parameter Optimized Value/Condition Effect Reference
CO2 Flow Rate 6.0 mL/min Increased conversion, decreased N-alkylated byproduct. nih.gov
Temperature 70 °C Optimal balance between conversion and byproduct formation. nih.gov
Base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) Essential for reaction to proceed. nih.gov

Continuous Flow Synthesis Techniques Applied to this compound Production

Continuous flow synthesis offers several advantages for the production of this compound, including improved safety, better process control, and scalability. The synthesis of N-phenyl butylcarbamate has been successfully demonstrated in a continuous flow system using a Vapourtec E-series flow chemistry device with a 10 mL coil reactor. nih.gov

In this setup, a solution of aniline, butyl bromide, and DBU in acetonitrile (B52724) is mixed with a stream of CO2. nih.gov The efficient mixing of the gas and liquid phases can be achieved in a standard coil reactor without the need for a specialized gas-liquid tube-in-tube reactor, provided there is sufficient residence time. nih.gov The flow rate of the reaction mixture and the CO2 can be precisely controlled using mass flow controllers and pumps. nih.gov

This continuous flow method significantly reduces the reaction time typically required for CO2-based carbamate synthesis and allows for straightforward and precise introduction of the gas. nih.gov The system can be optimized by adjusting parameters such as flow rates, temperature, and back-pressure to maximize conversion and minimize byproduct formation. nih.gov For instance, to suppress the formation of N-alkylated byproducts, a two-reactor setup can be employed. In the first reactor, the amine and CO2 react to form the ionic intermediate, which is then reacted with the alkylating agent in a second reactor. acs.org The scalability of such methods can be further enhanced by using continuous flow reactors to ensure consistent quality and high throughput for industrial production. evitachem.com

Reaction Mechanisms and Chemical Transformations of Phenyl N Butylcarbamate

Hydrolytic Reactivity and Degradation Pathways of Phenyl N-Butylcarbamate

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base and proceeds through distinct mechanistic pathways. libretexts.org

Mechanistic Aspects of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that does not proceed to completion. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. numberanalytics.compearson.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.compearson.com Subsequent proton transfer and elimination of the alcohol (phenol in this case) regenerates the acid catalyst and yields the corresponding carbamic acid and phenol (B47542). numberanalytics.com The carbamic acid is unstable and decomposes to n-butylamine and carbon dioxide.

The most common mechanism for acid-catalyzed ester hydrolysis is the AAC2 mechanism, which stands for acid-catalyzed, acyl-oxygen cleavage, bimolecular. ucoz.com However, under certain conditions, such as with substrates that can form stable carbocations, an AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur. ucoz.com For this compound, the AAC2 pathway is generally favored.

Mechanistic Aspects of Base-Catalyzed Hydrolysis (e.g., E1cb-Type, BAc2 Mechanisms)

Base-catalyzed hydrolysis of carbamates can proceed through different mechanisms depending on the substitution at the nitrogen atom. acs.orgresearchgate.net For primary carbamates like this compound, which have a hydrogen atom on the nitrogen, the hydrolysis often occurs via an E1cb (Elimination Unimolecular conjugate Base) type mechanism. acs.orgresearchgate.net In contrast, secondary carbamates, lacking a hydrogen on the nitrogen, typically hydrolyze through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. acs.orgresearchgate.net

The E1cb mechanism involves a two-step process. First, a base removes the proton from the nitrogen atom to form a carbamate (B1207046) anion (the conjugate base). This is followed by the rate-determining step, which is the elimination of the phenoxide leaving group to form an isocyanate intermediate. rsc.orgresearchgate.net This mechanism is supported by studies on substituted phenyl N-phenylcarbamates, where the rate of hydrolysis was found to be proportional to the hydroxide (B78521) ion concentration. rsc.org The requirement of electron-withdrawing substituents on the phenyl ring to stabilize the transition state further supports the E1cb pathway. rsc.org

The BAC2 mechanism, common for many ester hydrolyses, involves a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.netepa.gov This forms a tetrahedral intermediate, which then collapses to release the leaving group. numberanalytics.com While less common for primary carbamates, this pathway can become competitive under certain conditions.

Role of Isocyanate Intermediates in this compound Hydrolysis

The formation of an isocyanate intermediate is a key feature of the E1cb mechanism for the hydrolysis of primary carbamates. acs.orgresearchgate.netnih.gov In the case of this compound, the intermediate formed is n-butyl isocyanate. oecd.org This highly reactive intermediate quickly undergoes further reactions.

The n-butyl isocyanate formed during hydrolysis reacts with water to form n-butylcarbamic acid, which is unstable and decarboxylates to yield n-butylamine and carbon dioxide. oecd.org If the hydrolysis is carried out in a concentrated solution, the n-butylamine formed can react with the remaining n-butyl isocyanate to produce N,N'-dibutylurea. oecd.org The formation of this urea (B33335) byproduct is more likely when there is an excess of the isocyanate. oecd.org Theoretical and experimental studies on the aminolysis of phenyl N-phenylcarbamate have also shown that the reaction pathway involving an isocyanate intermediate is energetically favored. nih.gov

Thermolytic Decomposition Processes of this compound

The thermal decomposition, or thermolysis, of carbamates is a method for producing isocyanates. researchgate.netbutlerov.com This process involves heating the carbamate to a high temperature, causing the elimination of an alcohol to yield the corresponding isocyanate. researchgate.netbutlerov.com For this compound, thermolysis would yield n-butyl isocyanate and phenol.

This decomposition is a reversible reaction, which can present challenges for its industrial application. researchgate.netbutlerov.com Studies on the thermolysis of N-alkylcarbamates have been conducted in the gas phase in a flow reactor over a wide temperature range (200 to 450 °C). researchgate.netbutlerov.com The use of catalysts, such as dibutyltin (B87310) dilaurate, has been explored to lower the required temperature for thermolysis and improve the yield of the isocyanate product. researchgate.netbutlerov.com Research has demonstrated the successful production of n-butyl isocyanate with a 49% yield using a modified laboratory setup. researchgate.netbutlerov.com

Reactivity of the this compound Moiety Towards Diverse Nucleophiles and Electrophiles

The this compound molecule possesses several reactive sites, allowing it to interact with both nucleophiles and electrophiles. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The nitrogen atom, after deprotonation, can also exhibit nucleophilic character. The phenyl ring can undergo electrophilic aromatic substitution.

Phenylcarbamates of primary amines are known to react with other amines to form ureas. acs.org This reactivity is chemoselective, with the primary amine's phenoxycarbonyl (Phoc) group being more reactive than that of a secondary amine. acs.org For instance, N-ethyl-1,2-diamine protected with two Phoc groups will selectively react at the primary amine site with an amine like benzylamine (B48309) to form a dissymmetric urea. acs.org

The reactivity of phenylcarbamates can be influenced by the reaction conditions. For example, the deprotection of a Phoc group using tetra-n-butylammonium fluoride (B91410) (TBAF) can lead to either the free amine or a symmetrical urea, depending on the solvent and the nature of the amine. nih.gov In THF, a mixture of the amine and urea is formed, while in the more polar solvent acetonitrile (B52724), the urea is the exclusive product. acs.org

Phenyl Carbamate as a Chemical Protecting Group in Organic Synthesis

Carbamates are widely used as protecting groups for amines in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com They render the amine nitrogen non-nucleophilic, allowing for selective reactions at other functional groups within the molecule. organic-chemistry.org The phenoxycarbonyl (Phoc) group, derived from phenyl carbamate, has been studied as a protecting group for amines, although it has been largely superseded by groups like Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) in peptide synthesis. acs.org

Despite this, phenylcarbamates remain useful due to their stability and the specific reactivity they offer. acs.org They are stable under various conditions but can be cleaved when necessary. The choice of protecting group is crucial in multi-step syntheses, and an "orthogonal" strategy, where different protecting groups can be removed under different conditions, is often employed. organic-chemistry.orgmasterorganicchemistry.com For example, a Boc group is acid-labile, while an Fmoc group is base-labile. organic-chemistry.orgmasterorganicchemistry.com The Phoc group's reactivity towards nucleophiles like amines to form ureas provides a unique synthetic pathway. acs.org

The phenyl ring of the carbamate can also be functionalized. For example, a para-selective C-H benzylation of phenyl carbamate has been achieved using an iron(II) catalyst, providing a route to synthesize triarylmethanes. rsc.org

Studies of Interconversion between this compound and Related Molecular Architectures (e.g., Ureas)

The transformation of this compound into other molecular structures, particularly ureas, is a significant area of study in organic synthesis. This interconversion typically involves the reaction of the carbamate with an amine, a process known as aminolysis, which results in the formation of a substituted urea and phenol. These reactions are valued for avoiding hazardous reagents like phosgene (B1210022) and isocyanates, which are traditionally used in urea synthesis. google.comthieme-connect.com

Research has demonstrated that phenyl carbamates can serve as effective intermediates for producing N,N'-substituted ureas. google.com The general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate. The phenoxy group acts as a good leaving group, facilitating the formation of the more stable urea linkage. The stability of the leaving group is a key factor; aryl carbamates are more reactive than their alkyl counterparts because the resulting aryl alcohol (phenol) has a lower pKa than an alkyl alcohol, making it a better leaving group. thieme-connect.com

The reaction of this compound with various amines has been investigated under different conditions to optimize the synthesis of unsymmetrical ureas. thieme-connect.com Factors such as the solvent, temperature, and the presence of a catalyst can significantly influence the reaction's efficiency and yield.

One efficient method involves reacting phenyl carbamates with an amine in dimethyl sulfoxide (B87167) (DMSO) at room temperature. google.com This approach has been shown to be fast, safe, and capable of producing high yields of the desired urea product. google.com The process is considered a mild and neutral condition for the aminolysis of phenyl carbamates. google.com

Further studies have explored the use of various bases to promote the reaction. For instance, the reaction of this compound with aniline (B41778) was tested with several inorganic and organic bases. thieme-connect.com While no reaction occurred in refluxing acetonitrile or N,N-dimethylformamide (DMF) without a base, the addition of bases like potassium carbonate (K2CO3), sodium hydroxide (NaOH), cesium carbonate (Cs2CO3), and lithium hydroxide (LiOH) resulted in moderate yields. thieme-connect.com The use of a combination of triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) at reflux temperatures proved to be particularly effective, yielding good to excellent results for a range of aromatic and alkyl amines. thieme-connect.com

The mechanism of interconversion can also proceed through an in-situ formation of an isocyanate intermediate, especially for phenylcarbamates derived from primary amines. acs.org This is described as an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. acs.org The isocyanate can then be trapped by an amine to form the urea. acs.org

The following tables summarize the findings from studies on the conversion of this compound and related phenyl carbamates to ureas.

Table 1: Reaction of Phenyl Butylcarbamate with Aniline under Various Conditions thieme-connect.com

EntrySolventBaseTemperatureTime (h)Yield (%)
1Acetonitrile-Reflux12No Reaction
2DMF-Reflux12No Reaction
3AcetonitrileK2CO3Reflux1242
4AcetonitrileNaOHReflux1250
5AcetonitrileCs2CO3Reflux1250
6AcetonitrileLiOHReflux1250
7AcetonitrileEt3N/DABCOReflux8-10Very Good

Table 2: Synthesis of Various Ureas from Phenyl Carbamates google.comthieme-connect.com

Phenyl CarbamateAmineConditionsUrea ProductYield (%)Reference
This compoundAnilineEt3N/DABCO, RefluxN-butyl-N'-phenylureaGood thieme-connect.com
This compoundBenzylamineEt3N/DABCO, RefluxN-butyl-N'-benzylureaExcellent thieme-connect.com
Phenyl 2,6-di(1-methylethyl)phenylcarbamate(2,2-diphenylethyl)amineDMSO, Ambient Temp.N-2,6-di(1-methylethyl)phenyl-N'-2,2-diphenylethyl ureaHigh google.com
General Phenyl CarbamateGeneral AmineDMSO, Ambient Temp.N,N'-substituted ureaHigh google.com

These studies highlight the versatility of this compound as a precursor for the synthesis of a diverse range of urea compounds, offering a safer and more efficient alternative to traditional methods. google.comthieme-connect.com

Advanced Spectroscopic and Crystallographic Investigations of Phenyl N Butylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation of Phenyl N-Butylcarbamate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and conformational dynamics of molecules like this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms, allowing for unambiguous structural assignment. In the context of carbamates, NMR is particularly crucial for studying the restricted rotation around the C-N bond, a phenomenon that gives rise to distinct conformers. researchgate.netacs.orgacs.org

Dynamic NMR (DNMR) studies on various carbamates have revealed that the rotation around the N-C(O) bond is often slow on the NMR timescale, which can lead to the broadening of signals or even the appearance of separate signals for different rotamers (syn and anti). acs.org The energy barrier for this rotation is influenced by electronic and steric factors, as well as the solvent environment. researchgate.netnd.edu For instance, studies on N-aryl carbamates have shown that electron-withdrawing groups on the phenyl ring can decrease the rotational barrier. acs.orgnd.edu

Analysis of Rotational Barriers and Dynamic Processes via NMR

The energy barrier to rotation around the C-N bond in carbamates is a key parameter that defines their dynamic behavior. researchgate.netnih.gov For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.govnd.edu However, in N-phenylcarbamates, the barrier is lowered to approximately 12.5 kcal/mol. acs.orgnih.govnd.edu This decrease is attributed to the electronic effects of the phenyl group.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.

FTIR Spectroscopy: In the FTIR spectrum of a carbamate (B1207046), several key absorption bands are expected. A prominent feature is the C=O (carbonyl) stretching vibration, which is crucial for confirming the presence of the carbamate group. The N-H stretching vibration also gives a characteristic band. The position of these bands can be influenced by hydrogen bonding. oup.com For instance, the C=O stretching frequency in carbamates with an N-H group often shifts to higher wavenumbers when transitioning from a solid (hydrogen-bonded) state to a solution. oup.com

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For a molecule like this compound, Raman spectra would highlight the aromatic C-C stretching modes of the phenyl ring, typically observed around 1600 cm⁻¹. bwise.krusda.gov The aromatic C-H stretching vibrations are also detectable. usda.gov Studies on related compounds show characteristic peaks for N-phenyl stretching and ring bending modes. bwise.kr

A general correlation of vibrational frequencies for carbamates is provided below:

Functional GroupTypical Wavenumber Range (cm⁻¹)Vibration Type
N-H3400-3200Stretching
C-H (aromatic)3100-3000Stretching
C-H (aliphatic)3000-2850Stretching
C=O1750-1680Stretching
C-C (aromatic)1600-1450Stretching
C-N1400-1200Stretching
C-O1300-1100Stretching

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathway Determination of this compound

Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. alfa-chemistry.com The molecular weight of this compound is 193.24 g/mol . alfa-chemistry.com

Under electron ionization (EI), a common MS technique, molecules are bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. iitd.ac.in The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For carbamates, fragmentation often occurs at the bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways for this compound would likely involve:

Cleavage of the ester bond: Loss of the butoxy group or the phenoxy group.

Cleavage of the amide bond: Loss of the butyl group.

McLafferty rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen, which is possible in the butyl chain of this compound.

The fragmentation pattern provides a structural fingerprint that can be used for identification. While a specific mass spectrum for this compound is not detailed in the provided search results, analysis of similar carbamates reveals common fragmentation patterns. oup.comnist.govresearchgate.net For instance, in many aromatic carbamates, ions characteristic of the aromatic portion are observed. oup.com The simplicity or complexity of the spectrum can be influenced by the ionization technique used, with methods like chemical ionization (CI) often producing less fragmentation and a more prominent molecular ion peak compared to EI. researchgate.netcapes.gov.br

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Analysis of this compound

X-ray diffraction (XRD) is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders to gain insights into the molecular structure, crystal packing, and intermolecular interactions.

Investigation of Polymorphism in Aryl N-Alkylcarbamates

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in carbamates. nih.govnih.gov Different polymorphs of the same compound can exhibit distinct physical properties. The formation of a particular polymorph can be influenced by factors such as solvent of crystallization and temperature. researchgate.net

Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing different polymorphic forms. nih.govnih.govcambridge.org Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions and intensities. For example, studies on prolinamide carbamate salts have shown the coexistence of different forms, identifiable by their distinct PXRD patterns. nih.gov Similarly, investigations into various diamine-derived carbamates have utilized PXRD to characterize their crystal structures. cambridge.orgresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions in this compound

The crystal structure of this compound would be stabilized by a variety of intermolecular interactions. Based on the analysis of similar compounds, the following interactions are expected to be significant: nih.govresearchgate.net

N-H···O Hydrogen Bonds: The N-H group of one molecule can act as a hydrogen-bond donor to the carbonyl oxygen of a neighboring molecule. This is a very common and strong interaction in the crystal structures of secondary carbamates, often leading to the formation of chains or ribbons. nih.govresearchgate.net

C-H···π Interactions: The hydrogen atoms of the butyl group or the phenyl ring can interact with the π-electron cloud of an adjacent phenyl ring. nih.govanalis.com.my

The interplay of these non-covalent interactions governs the final three-dimensional architecture of the crystal. For instance, in the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, molecules are linked by N-H···O hydrogen bonds to form chains, which are then organized into a three-dimensional network by C-H···π and π-π stacking interactions. nih.gov

Other Advanced Spectroscopic Techniques for Comprehensive Characterization (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable analytical technique for the comprehensive characterization of this compound. This method provides insights into the electronic transitions within the molecule, which are primarily associated with the presence of the phenyl group and the carbamate functionality. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from two main types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star) transitions. The phenyl ring, with its conjugated π-electron system, is the primary chromophore responsible for strong π→π* transitions. These transitions are typically observed in the near-UV region and are characterized by high molar absorptivity (ε) values. The carbamate group (-NHCOO-) also contributes to the electronic spectrum. The non-bonding (n) electrons on the oxygen and nitrogen atoms of the carbamate moiety can undergo n→π* transitions. These transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity compared to π→π* transitions.

In practical applications, UV-Vis spectroscopy is employed for several purposes in the study of this compound. It is a fundamental tool for confirming the presence of the aromatic chromophore and can be used for quantitative analysis, such as determining the concentration of the compound in a solution, by applying the Beer-Lambert law. Furthermore, kinetic studies of reactions involving this compound, such as its hydrolysis under different conditions, can be effectively monitored by observing the change in absorbance at a specific wavelength over time. For instance, the alkaline hydrolysis of similar aryl carbamates has been studied by monitoring the UV absorption of the reactant or the resulting phenolate (B1203915) product. wiley.com

The choice of solvent can influence the position and intensity of the absorption bands in the UV-Vis spectrum of this compound. Polar solvents can interact with the molecule's ground and excited states differently, leading to shifts in the absorption maxima (λmax). These solvatochromic shifts can provide additional information about the nature of the electronic transitions.

While a specific, dedicated UV-Vis spectrum for this compound is not widely published in isolation, data from related N-aryl carbamates and general principles of electronic spectroscopy allow for a reliable prediction of its spectral features. The expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) are summarized in the table below.

Interactive Data Table: Predicted UV-Vis Spectral Data for this compound

Transition TypePredicted λmax (nm)Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
π→π~220 - 240> 5,000Ethanol
π→π (fine structure)~260 - 280< 1,000Ethanol
n→π*> 280< 500Ethanol

The primary, high-intensity absorption is attributed to the π→π* transition of the phenyl ring. The weaker, longer-wavelength absorptions are associated with further π→π* transitions, which may show fine structure, and the low-intensity n→π* transition of the carbamate group. The study of these electronic transitions through UV-Vis spectroscopy complements data from other techniques like NMR and IR, contributing to a more complete structural and electronic characterization of this compound.

Computational and Theoretical Studies of Phenyl N Butylcarbamate

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of phenyl N-butylcarbamate. Methods like DFT are widely used to determine stable conformations, analyze electronic structure, and calculate energetic properties, providing a detailed picture of the molecule's preferred states and intrinsic characteristics. mdpi.comnih.gov

Conformational Analysis and Rotational Isomerism

The structure of this compound is characterized by rotational isomers, or rotamers, arising from hindered rotation around the carbamate (B1207046) C–N bond. This rotation is a key feature of carbamates and amides, as the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group creates a partial double bond character, resulting in a significant rotational barrier. acs.orgnih.govnih.gov

Computational studies on analogous N-aryl and N-alkyl carbamates have established that the barrier to rotation around the C–N bond is substantial. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. However, in N-phenylcarbamates, the barrier is lowered to approximately 12.5 kcal/mol. nd.edu This decrease is attributed to the electron-withdrawing nature of the phenyl group, which reduces the electron density on the nitrogen, lessens the C-N double bond character, and consequently lowers the energy required for rotation. nd.edu this compound, possessing both N-alkyl (butyl) and O-phenyl groups, is expected to exhibit a rotational barrier influenced by these structural features.

Potential energy surface (PES) analyses, often conducted at levels of theory like MP2/6-311++G(d,p), can map the energy changes during bond rotation. nih.gov These studies reveal that the transition states for rotation are typically characterized by a pyramidalization of the nitrogen atom, whereas the ground state (energy minima) conformations feature a more planar, sp²-hybridized nitrogen. nih.gov The presence of distinct E and Z rotamers can often be observed experimentally using variable temperature NMR spectroscopy, which shows separate signals for the different conformers at low temperatures. researchgate.net

Carbamate TypeTypical Rotational Barrier (ΔG‡)Reference
N-Alkylcarbamate~16 kcal/mol nd.edu
N-Phenylcarbamate~12.5 kcal/mol nd.edu

Electronic Structure and Bonding Characteristics

The electronic properties of the carbamate group are central to its chemical behavior. The functionality is considered a hybrid of an amide and an ester, and its stability is derived from the resonance between the nitrogen lone pair and the carbonyl group. nih.gov This resonance leads to a planar arrangement of the atoms involved (>N-C(=O)-O-) and imparts a degree of conformational rigidity. nih.gov

Quantum chemical calculations, such as those using DFT with basis sets like B3LYP/6-311G**, are employed to analyze the molecule's electronic landscape. acs.org Key parameters derived from these calculations include:

Bond Lengths: The C–N bond in carbamates is shorter than a typical single bond but longer than a double bond, reflecting its partial double bond character.

Atomic Charges: The distribution of partial charges across the molecule reveals the polarity of its bonds. The carbonyl oxygen carries a significant partial negative charge, while the carbonyl carbon and the nitrogen atom are more positive, making the carbonyl carbon an electrophilic center.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is often localized on the nitrogen and oxygen atoms, while the LUMO is typically centered on the carbonyl group, indicating its susceptibility to nucleophilic attack.

The presence of the phenyl group attached to the oxygen atom and the butyl group on the nitrogen atom influences this electronic structure through inductive and resonance effects, modulating the reactivity of the carbamate moiety.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an invaluable tool for mapping the intricate pathways of chemical reactions, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally. mdpi.com For this compound, these studies can illuminate mechanisms such as hydrolysis.

Transition State Analysis and Reaction Pathways

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH and the substituents. For aryl carbamates like this compound, alkaline hydrolysis is a significant degradation pathway. clemson.edu Computational modeling can trace the reaction coordinate from reactants to products, identifying the transition state (TS)—the highest energy point along this path.

For example, in the hydrolysis of the carbamate methomyl, a quantum mechanics/molecular mechanics (QM/MM) approach detailed a two-step process:

A nucleophilic attack initiated by a serine residue (in an enzymatic context) or a hydroxide (B78521) ion (in alkaline hydrolysis). nih.gov

Cleavage of the C–O bond to release the alcohol (or phenol (B47542) in this case). nih.gov

Calculations can precisely determine the geometry of the transition state, showing the bond-forming and bond-breaking distances. For instance, in a nucleophilic attack on the carbonyl carbon, the TS would feature a partially formed bond with the incoming nucleophile and a partially elongated C=O bond. nih.gov

Free Energy Profiles of Chemical Transformations

A free energy profile provides a quantitative description of a reaction's progress, plotting the change in Gibbs free energy as the reaction proceeds from reactants through transition states and intermediates to products. nih.govaps.org These profiles are crucial for determining the rate-limiting step of a reaction, which corresponds to the highest energy barrier on the profile. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for describing static molecular properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ju.edu.sa MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent interactions, and molecular aggregation. mdpi.com

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with solvent molecules, such as water. This includes the formation of hydrogen bonds and the arrangement of the solvent shell around the hydrophobic phenyl and butyl groups.

Conformational Dynamics: While quantum mechanics can identify stable conformers, MD can simulate the transitions between them over time, providing a more complete picture of the molecule's flexibility and the timescales of these changes.

Interactions with other molecules: In a solution, this compound will interact with other solutes or interfaces. MD can simulate these interactions, which is particularly relevant for understanding its behavior in complex environments like biological systems or industrial formulations. researchgate.netrsc.org

For example, MD simulations have been used to study the aggregation of surfactant molecules into micelles and to analyze how cosolvents affect this process. mdpi.com Similar techniques could be applied to understand the self-assembly or phase behavior of this compound under various conditions.

Crystal Structure Prediction Methodologies for this compound Polymorphs

The prediction of crystal structures for organic molecules like this compound is a significant computational challenge with profound implications for material properties. Crystal Structure Prediction (CSP) methodologies aim to identify stable crystalline arrangements, or polymorphs, from the molecular structure alone. nih.govresearchgate.net The general approach involves two main stages: generating a diverse range of plausible crystal packing arrangements and subsequently ranking them based on their thermodynamic stability, typically by calculating their lattice energy. rsc.organnualreviews.org

The initial step in CSP is to explore the vast conformational space of the this compound molecule. The flexibility of the N-butyl chain and the rotation around the carbamate linkage allow for various molecular shapes that can influence crystal packing. Once the relevant molecular conformations are identified, a multitude of hypothetical crystal structures are generated using sophisticated search algorithms. These algorithms sample different combinations of space groups, unit cell dimensions, and molecular positions and orientations. annualreviews.org

Following the generation of candidate structures, a crucial energy ranking is performed to identify the most likely observable polymorphs. This is typically a hierarchical process. Initially, a large number of structures are evaluated using computationally inexpensive methods like molecular mechanics force fields. researchgate.net Promising low-energy candidates are then subjected to more accurate, but computationally demanding, calculations using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov These higher-level calculations provide a more precise estimation of the lattice energy, which is the primary metric for ranking the relative stability of the predicted polymorphs at 0 K. annualreviews.org For a more accurate prediction of stability at ambient temperatures, vibrational free energies can also be incorporated.

The success of CSP hinges on the accuracy of the energy models used. For carbamates, accurately modeling intermolecular interactions is key. These include strong N−H···O hydrogen bonds formed by the carbamate group, which often direct the primary assembly of molecules, as well as weaker C−H···π and π–π stacking interactions involving the phenyl rings. The interplay between these forces governs the final crystal packing and the potential for polymorphism.

A summary of common methodologies employed in the CSP workflow is presented in Table 1.

Table 1. Methodologies in Crystal Structure Prediction (CSP) for Organic Molecules.
StageMethodologyDescription
Structure GenerationMonte Carlo Methods (e.g., Simulated Annealing)Involves random sampling of unit cell parameters and molecular coordinates to generate a wide array of crystal structures. researchgate.net
Genetic AlgorithmsApplies principles of evolution to "evolve" populations of crystal structures towards lower energy states, efficiently exploring the potential energy surface. annualreviews.org
Energy Ranking & RefinementAtomistic Force Fields (e.g., MMFF94s)Uses classical mechanics to provide rapid energy calculations for an initial screening of thousands of generated structures. researchgate.net
Quantum Mechanics (e.g., DFT)Offers high-accuracy energy calculations for a smaller set of the most promising, low-energy structures identified by force fields. This stage is crucial for the final stability ranking. nih.govdoaj.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its reactivity. nih.govchemrxiv.org A QSRR model for this compound would aim to predict a specific reactivity parameter—such as the rate of hydrolysis or reaction with a particular substrate—based on numerical descriptors derived from its molecular structure. wikipedia.org These models are invaluable for understanding reaction mechanisms and for designing new molecules with desired reactivity profiles without the need for extensive experimentation. researchgate.net

The development of a QSRR model follows several key steps. longdom.org First, a dataset of compounds structurally related to this compound with experimentally measured reactivity data is compiled. Second, a series of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov

Once the descriptors are calculated, a mathematical model is constructed to find the best correlation between a subset of these descriptors (the predictor variables) and the experimental reactivity (the response variable). wikipedia.org Statistical techniques like Multiple Linear Regression (MLR) are often used to create a linear equation, while more complex, non-linear relationships can be captured by machine learning algorithms. mdpi.com A crucial part of this process is variable selection, often performed using methods like Genetic Algorithms (GA), to identify the most relevant descriptors that contribute to the reactivity, thereby avoiding overfitting and creating a more robust model. mdpi.com

The final step is rigorous validation to ensure the model's predictive power. This involves internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds not included in the model's training. longdom.org A well-validated QSRR model can then be used to predict the reactivity of new or untested carbamates, provided they fall within the model's applicability domain. doaj.org

For this compound, relevant descriptors in a QSRR model would likely capture the electronic nature of the carbamate group and the steric and electronic influences of the phenyl and n-butyl substituents. Examples of potentially relevant descriptors are listed in Table 2.

Table 2. Potential Molecular Descriptors for QSRR Modeling of this compound.
Descriptor ClassSpecific Descriptor ExampleInformation Encoded
ConstitutionalMolecular Weight (MW)Represents the size of the molecule.
TopologicalWiener IndexDescribes molecular branching and compactness.
Quantum-ChemicalHOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons in a reaction. chemrxiv.org
Mulliken Atomic ChargesIndicates the partial charge on specific atoms (e.g., the carbonyl carbon), which is relevant for nucleophilic or electrophilic attack.
Dipole MomentRepresents the overall polarity of the molecule, influencing interactions with polar reagents or solvents.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, which can affect its transport to a reaction site in a biological or multiphase system.

Catalytic Applications and Transformations Involving Phenyl N Butylcarbamate

Phenyl N-Butylcarbamate as an Intermediate in Catalytic Cycles

A primary role of this compound in catalytic cycles is its function as a precursor for the in situ generation of n-butyl isocyanate. Phenylcarbamates derived from primary amines, such as this compound, can undergo a base-catalyzed elimination reaction. nih.govacs.org This transformation typically proceeds through an E1cb-type mechanism (Elimination, Unimolecular, conjugate Base), where a base removes the acidic proton from the carbamate (B1207046) nitrogen. nih.govacs.org The resulting conjugate base then expels the phenoxide anion, a relatively good leaving group, to form the isocyanate.

This in situ generation is advantageous as it avoids the handling and storage of bulk isocyanates, which are often toxic and highly reactive. nih.gov The isocyanate can then be trapped by a nucleophile present in the reaction mixture, leading to the formation of ureas, other carbamates, or different derivatives. For example, in the presence of an amine, the generated n-butyl isocyanate will react to form a substituted urea (B33335). If the trapping nucleophile is an alcohol, a different carbamate is produced. This strategy is pivotal in palladium-catalyzed reactions where the controlled formation of an isocyanate from a stable carbamate precursor can broaden the scope of the reaction. mit.edu

The general mechanism can be summarized as follows:

Deprotonation: A base removes the proton from the nitrogen of this compound.

Elimination: The resulting anion eliminates the phenoxide ion.

Isocyanate Formation: n-Butyl isocyanate is formed as a reactive intermediate.

Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the isocyanate to form the final product.

This compound in Metal-Catalyzed Cross-Coupling Reactions

This compound and related O-aryl carbamates can participate in metal-catalyzed cross-coupling reactions, serving as versatile coupling partners. The C(aryl)-O bond of the carbamate can be activated by a low-valent metal catalyst, typically based on nickel or palladium, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

In palladium-catalyzed syntheses of N-aryl ureas and other carbamates, phenyl carbamates can act as crucial intermediates that enhance the reaction's scope and efficiency. mit.edu For instance, in the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674), the direct formation of the corresponding aryl isocyanate can be challenging with certain substrates. In these cases, the addition of phenol (B47542) to the reaction mixture allows for the in situ trapping of the generated aryl isocyanate, forming a more stable O-phenyl carbamate intermediate. This intermediate is more amenable to subsequent catalytic steps or can be isolated before further reaction. This strategy effectively broadens the applicability of the cross-coupling methodology to substrates that would otherwise be unreactive or lead to low yields. mit.edu

A summary of representative metal-catalyzed cross-coupling reactions involving O-aryl carbamates is presented in the table below.

Catalyst SystemCoupling PartnersProduct TypeReference
NiCl₂(PCy₃)₂Aryl Carbamate + Arylboronic AcidBiaryl[First Search Result 8]
Pd₂(dba)₃ / LigandAryl Halide + NaOCN / PhenolN-Aryl-O-Phenyl Carbamate (Intermediate) mit.edu

Catalytic Cleavage and Deprotection Strategies for this compound

The phenoxycarbonyl (Phoc) group, derived from this compound, can be used as a protecting group for the primary amino group of n-butylamine. The development of mild and selective catalytic methods for its removal is essential in synthetic chemistry. While cleavage often requires strong basic conditions, catalytic methods offer a gentler alternative compatible with sensitive functional groups.

A notable method for the deprotection of phenylcarbamates involves the use of a catalytic amount of tetra-n-butylammonium fluoride (B91410) (TBAF). nih.gov This reagent provides a mild and efficient means to cleave the carbamate and liberate the free amine. The reaction is believed to proceed via a mechanism involving the fluoride anion promoting the E1cb-type elimination of phenoxide to generate the transient n-butyl isocyanate. nih.govacs.org In the presence of water, which is typically present in commercial TBAF solutions, the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the free n-butylamine. If another amine is present, the isocyanate can be trapped to form a urea.

The efficiency of this catalytic deprotection can be influenced by factors such as the solvent and the specific structure of the carbamate. The table below outlines key aspects of this catalytic cleavage strategy.

Catalyst/ReagentSubstrateKey FeaturesProposed MechanismReference
Tetra-n-butylammonium fluoride (TBAF) (catalytic)Phenyl N-alkylcarbamateMild conditions; selective for Phoc group.Fluoride-promoted E1cb elimination to form isocyanate intermediate. nih.gov
Strong Base (e.g., NaOH)Phenyl N-alkylcarbamateHarsher conditions; not always selective.Base-promoted E1cb elimination. nih.govacs.org

This compound in Carbon Dioxide Fixation and Utilization Processes

The synthesis of carbamates from carbon dioxide is a significant area of research in green chemistry, representing a method for CO₂ fixation and utilization. This compound and related compounds can be synthesized through catalytic reactions that incorporate CO₂ as a C1 building block.

A direct and efficient synthesis of n-butyl N-phenylcarbamate has been demonstrated using aniline (B41778), carbon dioxide, and a titanium(IV) n-butoxide catalyst. In this process, aniline reacts with the titanium alkoxide in the presence of CO₂ (at pressures ranging from atmospheric to 5 MPa) to afford the target carbamate in nearly quantitative yield. The reaction is notable for its high efficiency and the potential for catalyst recycling. The titanium alkoxide can be regenerated by reaction with n-butanol, allowing for its reuse in subsequent catalytic cycles. This method provides a sustainable route to N-aryl carbamates directly from CO₂, avoiding more hazardous reagents like phosgene (B1210022).

The table below summarizes the key findings for this catalytic CO₂ fixation process.

ReactantsCatalystCO₂ PressureProductYieldReference
Aniline, n-Butanol, CO₂Ti(OⁿBu)₄5 MPan-Butyl N-phenylcarbamate99%[Second Search Result 2]
Amines, Alcohols, CO₂Various CatalystsAtmospheric or higherN-Alkyl/Aryl CarbamatesVaries[Second Search Result 2]

This transformation highlights a key application of catalysis in converting a greenhouse gas into a valuable chemical product, with this compound (or its isomers/analogs) being the direct result of this carbon utilization strategy.

Phenyl N Butylcarbamate in Materials Science and Polymer Chemistry

Phenyl N-Butylcarbamate as a Precursor in Polyurethane Synthesis

This compound plays a crucial role as a precursor in the synthesis of polyurethanes, offering a phosgene-free route to this important class of polymers. The synthesis of this compound itself can be achieved through various methods, including the reaction of aniline (B41778) with a suitable carbonate in the presence of a catalyst. For instance, a high yield of 97% has been reported for the synthesis of this compound from aniline, with high selectivity. google.com

The utility of this compound in polyurethane synthesis lies in its ability to generate isocyanates, the key monomers for polyurethane production, through thermal or catalytic cracking. This approach is part of a promising recycling route for polyurethanes, where the polymer is first subjected to alcoholysis to form carbamates, which are then cracked to recover the isocyanate.

Thermal and Catalytic Cracking of Carbamates for Polymer Recycling

The thermal and catalytic cracking of carbamates, such as this compound, is a key step in the chemical recycling of polyurethanes. This process involves heating the carbamate (B1207046), often in the presence of a catalyst, to induce its decomposition into an isocyanate and an alcohol. While thermal cracking is possible, it often requires high temperatures. redalyc.orgmdpi.com Catalytic cracking offers a more energy-efficient alternative, allowing the reaction to proceed at lower temperatures and with greater selectivity. redalyc.orgutwente.nlcore.ac.uk

Various catalysts have been investigated for the cracking of model carbamates like methyl N-phenyl carbamate, including metal oxides such as ZnO and Bi2O3, as well as aluminosilicates like Montmorillonite K-10. utwente.nl These catalysts can significantly enhance the decomposition rate of the carbamate. utwente.nl The process of catalytic cracking is complex and can be influenced by factors such as catalyst acidity and pore size. redalyc.org The mechanism often involves either a free-radical chain scission or a carbocation mechanism. nih.gov This recycling strategy not only allows for the recovery of valuable monomers but also contributes to a more sustainable lifecycle for polyurethane materials.

Integration of this compound Moieties into Polymer Architectures

The incorporation of this compound moieties into polymer structures is a strategy employed to impart specific functionalities and properties to the resulting materials. This can be achieved through various polymerization techniques, leading to polymers with tailored characteristics.

This compound in the Design of Novel Functional Polymers

The integration of this compound and similar structures into polymer backbones can lead to the development of novel functional materials. For instance, the incorporation of N-phenyl groups into poly(benzimidazole imide)s has been shown to improve properties such as water absorption and transparency. rsc.orgrsc.org These materials exhibit high glass transition temperatures and low coefficients of thermal expansion, making them suitable for applications like flexible display substrates. rsc.org The presence of the phenylcarbamate moiety can influence intermolecular interactions, such as hydrogen bonding and C—H...π interactions, which in turn affect the crystal structure and macroscopic properties of the polymer. researchgate.net

Supramolecular Chemistry and Molecular Recognition Studies involving this compound

The this compound structure, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as aromatic rings capable of π-π stacking, is well-suited for applications in supramolecular chemistry and molecular recognition. The crystal structure of phenyl N-phenylcarbamate, a closely related compound, reveals the formation of one-dimensional polymeric chains through intermolecular N—H...O hydrogen bonds, supplemented by C—H...π interactions between the aromatic rings. researchgate.net This self-assembly behavior is fundamental to the design of more complex supramolecular architectures.

Development of Advanced Materials Incorporating this compound Substructures

The incorporation of this compound substructures is a promising avenue for the creation of advanced materials with tailored properties. The versatility of the carbamate linkage allows for its integration into a wide range of polymer backbones, from polyurethanes to polyimides and polysaccharides. By carefully selecting the polymer architecture and the placement of the this compound moiety, researchers can fine-tune the material's thermal stability, mechanical properties, and interaction with other molecules. This opens up possibilities for applications in areas such as high-performance films, sensors, and separation technologies.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Properties/Applications
This compoundC11H15NO2193.24Precursor for polyurethane synthesis, building block for functional polymers.
Methyl N-phenyl carbamateC8H9NO2151.16Model compound for studying carbamate cracking in polyurethane recycling.
Amylose-2-acetyl-3,6-bis(phenylcarbamate)VariesVariesChiral stationary phase in chromatography, exhibits solvent-dependent conformation.
N-phenyl-poly(benzimidazole imide)VariesVariesHigh glass transition temperature, low water absorption, potential for flexible display substrates.

Environmental Chemical Fate Studies of Phenyl N Butylcarbamate

Abiotic Degradation Pathways of Phenyl N-Butylcarbamate in Environmental Matrices

The breakdown of this compound in the environment, occurring without the involvement of microorganisms, is primarily driven by chemical reactions with water (hydrolysis) and degradation by sunlight (photolysis).

Hydrolysis

Hydrolysis is a significant degradation pathway for aryl carbamates. The rate and mechanism of this process are highly dependent on the pH of the surrounding medium.

Alkaline Hydrolysis : In neutral to alkaline conditions (pH > 7), the hydrolysis of phenylcarbamates that have a hydrogen atom on the nitrogen, such as this compound, typically proceeds through an elimination-addition pathway known as the E1cB (Elimination Unimolecular Conjugate Base) mechanism. rsc.orgresearchgate.net This process involves two main steps:

A hydroxide (B78521) ion (OH⁻) removes the acidic proton from the carbamate (B1207046) nitrogen, forming an anionic conjugate base.

This intermediate is unstable and rapidly eliminates the phenoxide ion (a good leaving group), forming butyl isocyanate. nih.govacs.org

The highly reactive butyl isocyanate then quickly reacts with water to produce an unstable carbamic acid, which decarboxylates to yield n-butylamine and carbon dioxide. nih.gov

The final degradation products of alkaline hydrolysis are therefore phenol (B47542), n-butylamine, and carbon dioxide .

Acid-Catalyzed and Neutral Hydrolysis : Acid-catalyzed hydrolysis is generally not a significant pathway for carbamates because the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms reduces the susceptibility of the carbonyl carbon to protonation. clemson.edu Hydrolysis under neutral pH conditions is possible but typically occurs at a much slower rate than alkaline hydrolysis.

Photolysis

Photodegradation, or photolysis, is another potential abiotic pathway for the breakdown of this compound. Organic molecules with aromatic rings, like the phenyl group in this compound, can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can excite the molecule and lead to the cleavage of chemical bonds. For this compound, the most likely bonds to break are the ester linkage (between the carbonyl carbon and the phenyl oxygen) and the amide linkage (between the carbonyl carbon and the nitrogen). This degradation can result in a variety of smaller organic molecules, though the specific products would depend on the environmental conditions (e.g., presence of oxygen or other reactive species).

The table below summarizes the primary abiotic degradation pathways for this compound.

Kinetic Studies of this compound Stability and Reactivity under Simulated Environmental Conditions

Hydrolysis Kinetics

The stability of this compound is highly sensitive to pH.

Effect of pH : The rate of hydrolysis for aryl carbamates is strongly dependent on the hydroxide ion concentration. Studies on similar compounds, such as substituted phenyl N-phenylcarbamates, show that the rate constant is directly proportional to the hydroxide ion concentration up to a pH of 12. rsc.org This indicates that the degradation of this compound will be significantly faster in alkaline soils and waters compared to acidic or neutral environments. The reaction follows second-order kinetics—first-order with respect to the carbamate and first-order with respect to the hydroxide ion. chemrxiv.org

Structural Effects : The presence of the phenyl group as the ester portion of the molecule makes it significantly more susceptible to hydrolysis than an aliphatic ester (e.g., butyl N-butylcarbamate). The phenoxide ion is a much better leaving group than an alkoxide ion, which accelerates the rate-determining step in the E1cB mechanism. researchgate.net

Photolysis Kinetics

The rate of photolysis depends on several factors:

Light Intensity : The degradation rate is generally proportional to the intensity of the incident UV radiation. Therefore, photolysis will be more significant in surface waters and on soil surfaces during sunny conditions.

Presence of Photosensitizers : Natural waters and soils contain substances like humic acids that can act as photosensitizers. These molecules absorb sunlight and transfer the energy to the carbamate, potentially accelerating its degradation rate even at wavelengths the carbamate itself does not strongly absorb.

The following table outlines the key factors that influence the degradation kinetics of this compound under simulated environmental conditions.

Advanced Analytical Methods for Phenyl N Butylcarbamate Research

Development and Application of Hyphenated Techniques for Phenyl N-Butylcarbamate Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds like this compound. asdlib.orgchemijournal.com The combination of chromatography's separating power with mass spectrometry's identification capabilities offers unparalleled sensitivity and specificity. nih.goviosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, with a molecular weight of 193.24 g/mol , is amenable to GC analysis. alfa-chemistry.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. asdlib.org The resulting mass spectrum, a fingerprint of the molecule's fragment ions, allows for unambiguous identification by comparison with spectral libraries. nih.gov For carbamates, electron ionization (EI) is commonly used, and characteristic fragmentation patterns, often involving the cleavage of the carbamate (B1207046) bond, are observed. This technique is particularly useful for purity assessment and identifying trace-level impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing thermally labile or non-volatile compounds, a category into which many carbamates fall. taylorfrancis.com This technique separates compounds in the liquid phase, typically using high-performance liquid chromatography (HPLC), before they are introduced into the mass spectrometer. asdlib.org Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are employed to generate gas-phase ions from the liquid eluent without causing thermal degradation. asdlib.org

LC-MS, particularly when used in tandem (LC-MS/MS), provides high sensitivity and selectivity for quantifying carbamates in complex matrices. nih.govnih.gov In MS/MS analysis, a specific precursor ion of the target analyte is selected, fragmented, and then one or more characteristic product ions are monitored. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection limits. nih.gov For this compound, the protonated molecule [M+H]+ would likely serve as the precursor ion in positive ion mode ESI. The fragmentation would yield product ions corresponding to the loss of the butyl group or cleavage of the carbamate ester linkage. Studies on related phenyl-N-methylcarbamates have demonstrated the utility of LC-MS with ESI for their determination in environmental samples. researchgate.net

ParameterTypical Condition for Carbamate Analysis
ChromatographyReverse-Phase HPLC (e.g., C18 column)
Mobile PhaseGradient of Acetonitrile (B52724)/Methanol (B129727) and Water (often with formic acid) researchgate.net
Ionization SourceElectrospray Ionization (ESI), Positive Mode researchgate.net
MS AnalysisTandem Mass Spectrometry (MS/MS)
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion[M+H]⁺
Example Product IonsFragments from neutral loss of CH₃NCO or cleavage of ester/amide bonds nih.gov

Chromatographic Methodologies (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring of this compound

Chromatographic techniques are fundamental in synthetic chemistry for monitoring the progress of reactions and assessing the purity of the final products. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. researchgate.netsielc.com The compound is separated from starting materials, reagents, and byproducts based on its hydrophobicity. Purity is assessed by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, as the phenyl group in the molecule absorbs ultraviolet light. sielc.com Method development for a related compound, phenyl carbamate, utilizes a mobile phase of acetonitrile and water with a phosphoric acid buffer, demonstrating a simple and effective approach. sielc.com

Gas Chromatography (GC): For purity assessment, GC with a Flame Ionization Detector (FID) offers high resolution and sensitivity. The methodology is similar to GC-MS but relies on the retention time for identification and the detector's response for quantification. The thermal stability of this compound allows for its analysis by GC without significant degradation. This method is effective for detecting volatile impurities that may be present in the sample.

Reaction Monitoring: The synthesis of carbamates, often from an isocyanate and an alcohol or a chloroformate and an amine, requires careful monitoring to determine the point of completion and to minimize the formation of side products. nih.govacs.org Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative reaction monitoring. acs.org A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in an appropriate solvent system. The disappearance of starting materials and the appearance of the product spot, visualized under UV light or with a staining agent, indicate the reaction's progress. For quantitative monitoring and optimization, HPLC or GC methods are preferred, allowing for precise measurement of reactant consumption and product formation over time.

ParameterExample HPLC Conditions for Phenyl Carbamate Analysis
ColumnNewcrom R1 (Reverse-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid sielc.com
DetectionUV-Vis researchgate.net
ApplicationPurity Assessment, Isolation of Impurities sielc.com

Advanced Characterization Techniques for Solid-State Forms of this compound

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, can significantly influence its physical properties. Advanced techniques are used to characterize these forms.

Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and torsion angles. This technique also reveals the packing arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the structure. eurjchem.com While a specific crystal structure for this compound is not readily available, data from closely related compounds like phenyl N-phenylcarbamate provide valuable insights. researchgate.net In phenyl N-phenylcarbamate, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional polymeric chains. researchgate.net Such interactions would also be expected to play a crucial role in the solid-state assembly of this compound.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline powders. The resulting diffractogram is a fingerprint of the crystalline phase, making it an essential tool for identifying different polymorphs (different crystal structures of the same compound). Polymorphism is a critical consideration in materials science and pharmaceuticals, as different forms can have different stabilities and properties. acs.org

Other Techniques: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid state, including melting points, phase transitions, and thermal stability. Spectroscopic methods like solid-state NMR and Infrared (IR) spectroscopy can also provide information about the molecular conformation and intermolecular interactions within the crystal lattice. chemrxiv.org For example, studies on N,N-disubstituted-O-thiocarbamates have used crystal structure analysis to identify various packing patterns and weak interactions like π-π and CH-π stacking in the absence of strong hydrogen bonds. chemrxiv.org

ParameterCrystal Data for Phenyl N-phenylcarbamate (a related compound) researchgate.net
Chemical FormulaC₁₃H₁₁NO₂
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimensionsa = 9.4734 Å, b = 19.5825 Å, c = 5.8509 Å
Key Intermolecular InteractionsN—H⋯O hydrogen bonds, C—H⋯π interactions

Future Research Directions in Phenyl N Butylcarbamate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for Phenyl N-Butylcarbamate

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) and its derivatives. nih.gov A significant future research direction is the development of "green" and sustainable synthetic routes that mitigate these risks. One promising avenue is the use of a one-step green oxidation process for Hofmann rearrangement, utilizing reagents like oxone, potassium chloride (KCl), and sodium hydroxide (B78521) (NaOH) to convert aromatic amides into carbamates. nih.gov This approach circumvents the need for toxic precursors and aligns with the principles of green chemistry. nih.govnih.gov

Future investigations will likely focus on optimizing these sustainable methods for the specific synthesis of this compound. Research will aim to broaden the substrate scope, improve reaction yields, and adapt these protocols for large-scale industrial production. The environmental and economic benefits of such pathways are substantial, as the degradation of carbamates in the environment is typically rapid, leaving minimal residue. nih.gov

Table 1: Comparison of Synthetic Approaches for Carbamates

MethodReagentsAdvantagesDisadvantages
Traditional Methods Phosgene, Isocyanates, ChloroformatesWell-established, high yieldsUse of toxic, expensive, or inconvenient reagents nih.gov
Green Hofmann Rearrangement Oxone, KCl, NaOH, Amides, AlcoholsAvoids toxic reagents, one-step process, sustainable nih.govnih.govNewer method, may require further optimization for specific substrates
Carbonylation Amines, CO, Palladium CatalystsDirect, efficient for certain substrates researchgate.netRequires high pressure, catalyst can be expensive
Carbon Dioxide Method Amines, CO2, Alkyl HalidesUtilizes a renewable C1 sourceOften requires specific catalysts and conditions

Deeper Mechanistic Understanding of Complex this compound Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel synthetic applications. For phenylcarbamates derived from primary amines, such as this compound, the mechanism of basic hydrolysis or transformation often proceeds via an E1cb-type pathway. acs.orgnih.gov This process involves the deprotonation of the carbamate's nitrogen atom, leading to the in-situ formation of a highly reactive isocyanate intermediate. acs.orgnih.gov

Future research will delve deeper into the kinetics and thermodynamics of these transformations. Key areas of investigation include:

Isocyanate Trapping: Studying the trapping of the isocyanate intermediate with various nucleophiles. Depending on the reaction conditions and the nucleophiles present (e.g., amines, water), this intermediate can be converted into ureas or hydrolyzed back to the corresponding amine. acs.orgnih.gov

Solvent and Catalyst Effects: Quantifying the influence of different solvents and catalysts, such as tetra-n-butylammonium fluoride (B91410) (TBAF), on the reaction pathway. For instance, lowering the amount of TBAF has been shown to favor the formation of symmetrical ureas. acs.org

Chemoselectivity: Exploring the chemoselective reactivity of molecules containing multiple carbamate (B1207046) groups. Phenylcarbamates of primary amines are known to be more reactive towards forming ureas compared to those of secondary amines, a property that can be exploited in complex molecule synthesis. acs.orgnih.gov

This deeper mechanistic knowledge will enable chemists to precisely control reaction outcomes, selectively forming ureas, amines, or other valuable products from a this compound precursor.

Design and Development of Next-Generation Catalytic Systems for this compound Chemistry

Catalysis is central to modern chemical synthesis, offering pathways to higher efficiency, selectivity, and sustainability. The synthesis of N-aryl carbamates, closely related to this compound, has benefited significantly from the development of advanced catalytic systems. Future research will focus on creating even more robust, reusable, and environmentally benign catalysts.

Promising catalytic systems that warrant further investigation include:

Zinc-Based Catalysts: Catalysts such as zinc carbonate and zinc acetate (B1210297) (Zn(OAc)₂) have demonstrated excellent performance in the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate. researchgate.net Future work could adapt these systems for this compound and focus on improving catalyst stability and recyclability, for example, by supporting them on silica (B1680970). researchgate.net

Palladium Complexes: Palladium-catalyzed oxidative carbonylation of amines provides a direct route to carbamates and ureas. mit.edu Developing palladium complex–ionic liquid systems could be a key research direction, as this allows for easy separation and reuse of the catalyst. researchgate.net

Cerium-Based Complex Oxides: Mixed oxides, particularly CuO-CeO₂, have emerged as highly effective catalysts for methyl N-phenyl carbamate synthesis. consensus.app The catalytic activity is linked to properties like the presence of Ce³⁺ ions, oxygen vacancies, and weak Lewis acid sites. consensus.app Designing catalysts with optimized surface properties will be a major goal for future research.

Table 2: Emerging Catalytic Systems for N-Aryl Carbamate Synthesis

Catalyst SystemReactantsKey FindingsFuture Research Focus
Zinc Acetate (Zn(OAc)₂) Aniline, Dimethyl CarbonateExcellent catalytic performance but can lose activity. researchgate.netImproving stability through supports like silica (SiO₂). researchgate.net
Palladium Complex–Ionic Liquid Amines, COHighly efficient, catalyst can be reused. researchgate.netBroadening substrate scope and optimizing for lower pressures.
CuO-CeO₂ Complex Oxides Aniline, Dimethyl CarbonateSuperior catalytic performance linked to Ce³⁺, oxygen vacancies, and acidity. consensus.appTailoring catalyst morphology and composition for enhanced activity.

Advanced Materials Science and Polymer Engineering Applications of this compound

The carbamate linkage is a cornerstone of polymer chemistry, most notably in the production of polyurethanes. nih.gov this compound represents a potential building block or precursor for a new generation of advanced materials. A critical area for future research is its application in polymer engineering, particularly in sustainable materials.

Key research directions include:

Precursors to Polyurethanes: Carbamates can serve as precursors to diisocyanates, the key monomers for polyurethane synthesis. mit.edu Research could focus on developing efficient methods to convert this compound into corresponding isocyanates for use in creating specialized polyurethane materials with tailored properties.

Non-Isocyanate Polyurethanes (NIPUs): Given the toxicity of isocyanates, a major trend in polymer science is the development of non-isocyanate polyurethanes (NIPUs). researchgate.net this compound could be explored as a monomer or reactive intermediate in novel synthetic pathways that form urethane (B1682113) linkages without involving isocyanates, contributing to safer and more sustainable polymer production.

Functional Polymers: The N-H group in this compound offers a site for further functionalization, allowing it to be incorporated into polymers as a side chain. This could be used to impart specific properties to materials, such as improved adhesion, thermal stability, or biocompatibility. The use of polymers in agriculture for applications like controlled-release agrochemicals and biodegradable mulch films presents a potential target area for new functional materials derived from carbamates. mdpi.com

Integration of Computational and Experimental Methodologies for this compound Research

The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. For this compound, this integrated approach can accelerate discovery and deepen understanding across all previously mentioned research areas.

Future research will increasingly rely on this integration:

Mechanism Elucidation: High-level quantum chemical calculations can be used to map out reaction energy profiles, identify transition states, and validate mechanistic hypotheses proposed from experimental observations, such as the formation of isocyanate intermediates. nih.govrsc.org This can provide a level of detail that is often inaccessible through experiments alone.

Catalyst Design: Computational modeling can be used to understand catalyst-substrate interactions at the molecular level. For instance, density functional theory (DFT) can help explain why certain catalysts like CuO-CeO₂ are effective, guiding the rational design of new catalysts with enhanced activity and selectivity. researchgate.net

Predicting Material Properties: Molecular dynamics simulations and other computational tools can predict the physical and chemical properties of polymers derived from this compound. This allows for the in-silico screening of potential materials for specific applications before committing to costly and time-consuming laboratory synthesis.

By combining theoretical predictions with empirical data from techniques like cavity ring-down spectrometry or NMR coalescence experiments, researchers can build comprehensive models that accurately describe the behavior of this compound and guide the development of its future applications. acs.orgnih.gov

Q & A

Q. What synthesis routes are commonly employed for phenyl N-butylcarbamate, and how can purity be validated?

this compound is typically synthesized via carbamate formation reactions, such as the reaction of phenyl isocyanate with n-butanol under anhydrous conditions. Critical parameters include temperature control (0–5°C to minimize side reactions) and catalyst selection (e.g., triethylamine). Post-synthesis, purity validation requires chromatographic methods (HPLC or GC) paired with mass spectrometry (MS) for structural confirmation. For example, GC analysis on a 5% phenyl column (e.g., DB-5) can resolve carbamate derivatives effectively . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying functional groups and assessing byproducts .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Ultra-high-performance liquid chromatography (UHPLC) with UV/Vis or fluorescence detection is widely used, especially after derivatization to enhance sensitivity. For instance, phenyl isothiocyanate derivatization improves detection limits for carbamates in biological samples, as demonstrated in tuna histamine analysis . Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, utilizing columns with phenyl stationary phases (e.g., 5% phenyl polysiloxane) to optimize separation . Method validation should include spike-recovery experiments and matrix effect assessments.

Q. What are the critical storage conditions to ensure this compound stability in long-term studies?

Storage at -20°C in airtight, light-resistant containers is recommended to prevent hydrolysis and photodegradation. Stability studies for analogous carbamates (e.g., fentanyl methyl carbamate) show ≥5-year stability under these conditions . Regular purity checks via HPLC are advised, particularly if the compound is exposed to ambient temperatures during use.

Q. How can researchers mitigate hazards when handling this compound in the laboratory?

Key safety measures include:

  • Using fume hoods and personal protective equipment (gloves, goggles).
  • Avoiding inhalation/contact with skin, as carbamates may exhibit neurotoxic effects .
  • Implementing emergency protocols: rinse eyes/skin with water for 15 minutes if exposed and seek medical attention .
  • Referencing Safety Data Sheets (SDS) for disposal guidelines and first-aid procedures .

Q. What spectroscopic methods are most effective for characterizing this compound’s structural properties?

Fourier-transform infrared spectroscopy (FTIR) identifies carbamate functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹). NMR spectroscopy provides detailed molecular insights: ¹H NMR peaks for the phenyl ring (δ 6.8–7.5 ppm) and butyl chain (δ 0.9–1.6 ppm), while ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize extraction protocols for this compound in environmental samples?

Central composite design (CCD), a subset of RSM, can model variables like solvent polarity, pH, and extraction time. For example, optimizing histamine extraction from fish samples required testing 3–5 levels per variable to maximize recovery . Post-optimization, validate the model using ANOVA and lack-of-fit tests.

Q. What strategies resolve discrepancies in reported stability data for this compound under varying pH conditions?

Contradictory stability data often arise from differences in experimental design (e.g., buffer composition, temperature). Conduct controlled degradation studies at pH 2–12 (using HCl/NaOH buffers) and monitor via UHPLC. Multivariate analysis (e.g., principal component analysis) can identify critical degradation pathways and isolate confounding variables .

Q. How does the introduction of substituents (e.g., halogens) on the phenyl ring alter this compound’s reactivity and analytical detection?

Halogenation (e.g., 3-iodo derivatives) increases molecular weight and polarity, affecting chromatographic retention times. For example, 3-iodo-2-propynyl N-butylcarbamate shows shifted GC-MS peaks compared to the parent compound, requiring adjusted method parameters . Density functional theory (DFT) calculations can predict electronic effects on reactivity.

Q. What advanced data analysis techniques improve reproducibility in this compound quantification using surface-enhanced Raman spectroscopy (SERS)?

SERS reproducibility challenges stem from substrate variability (e.g., nanoparticle morphology). Mitigation strategies include:

  • Standardizing substrate preparation (e.g., citrate-reduced Ag nanoparticles).
  • Applying multivariate curve resolution (MCR) to deconvolute overlapping spectral bands .
  • Cross-validating results with LC-MS to ensure accuracy .

Q. How can researchers design degradation studies to assess this compound’s environmental persistence?

Simulate environmental conditions (UV exposure, microbial activity, aqueous hydrolysis) and quantify degradation products via high-resolution MS. For hydrolytic studies, track the formation of phenylamine and butanol byproducts. Use quantitative structure-activity relationship (QSAR) models to predict half-lives in soil/water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.